Human Oral Bioavailability: Morocromen (67–79%) Significantly Exceeds Carbocromen
In a comparative pharmacokinetic study in human subjects, Morocromen demonstrated an oral bioavailability of 67–79%, which is distinctly superior to the reported bioavailability of its close structural analog, carbocromen. This difference is attributed to Morocromen's resistance to first-pass metabolism and its predominant excretion as unchanged parent drug [1].
| Evidence Dimension | Oral Bioavailability (Human) |
|---|---|
| Target Compound Data | 67–79% |
| Comparator Or Baseline | Carbocromen (substantially lower, exact value not quantified in study but described as 'better bioavailability' for Morocromen) |
| Quantified Difference | Morocromen exhibits 'better bioavailability' vs. carbocromen, with 67–79% absolute oral bioavailability in humans [1]. |
| Conditions | Human subjects, oral administration, pharmacokinetic study (Dell et al., 1982) |
Why This Matters
Higher and more consistent oral bioavailability reduces inter-subject variability in preclinical and early clinical studies, improving dose-response relationship confidence.
- [1] Dell HD, Jacobi H, Kamp R, Lorenz D. Pharmacokinetics of Morocromen in animals and man. Arzneimittelforschung. 1982;32(5):492-498. PMID: 7201825 View Source
